Product packaging for Boc-S-4-methoxybenzyl-D-cysteine(Cat. No.:CAS No. 58290-35-0)

Boc-S-4-methoxybenzyl-D-cysteine

Cat. No.: B558086
CAS No.: 58290-35-0
M. Wt: 241.31 g/mol
InChI Key: PQPZSPJVMUCVAQ-SNVBAGLBSA-N
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Description

Overview of Boc-S-4-methoxybenzyl-D-cysteine as a Key Amino Acid Derivative

This compound is a derivative of the amino acid D-cysteine. Its structure is characterized by two critical modifications: a tert-butyloxycarbonyl (Boc) group attached to the alpha-amino group and a 4-methoxybenzyl (Mob) group attached to the sulfur atom of the cysteine side chain. researchgate.net These additions are not arbitrary; they are "protecting groups" strategically employed to control the reactivity of the amino acid during the stepwise process of peptide synthesis. thermofisher.com This compound is a valuable building block in the creation of synthetic peptides, facilitating research into protein interactions, structure, and function.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C₁₆H₂₃NO₅S
Molecular Weight 341.42 g/mol
Appearance White to off-white solid
Melting Point 218-222 °C
Boiling Point 514 °C at 760 mmHg
Density 1.205 g/cm³
Table 1: Physicochemical Properties of this compound. lookchem.com

Significance of the Boc Protecting Group in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org Its primary function is to "protect" the N-terminus (the amino group) of an amino acid. thermofisher.com This protection is crucial to prevent unwanted side reactions during the formation of peptide bonds, ensuring that the amino acids link in the desired sequence. americanpeptidesociety.org

The Boc group is classified as an acid-labile protecting group, meaning it can be removed under acidic conditions. americanpeptidesociety.org Typically, a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is used to deprotect the amino group, allowing the next amino acid in the sequence to be coupled. chempep.com While the Fmoc (fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more common due to its milder deprotection conditions, the Boc strategy remains advantageous in specific scenarios. americanpeptidesociety.org For instance, Boc chemistry is often preferred for the synthesis of peptides that are sensitive to basic conditions or for the creation of shorter, more complex peptides. thermofisher.comnih.gov

Role of the 4-Methoxybenzyl Group in Selective Reactivity

Just as the N-terminus requires protection, the reactive side chains of certain amino acids must also be shielded during peptide synthesis. Cysteine, with its thiol (-SH) group, is particularly prone to undesired reactions, such as oxidation leading to the formation of disulfide bridges at the wrong stage of synthesis. rsc.org

The 4-methoxybenzyl (Mob) group serves as a protecting group for the thiol side chain of cysteine. rsc.orgucl.ac.uk It is attached via a thioether linkage. ontosight.ai This protection is considered "permanent" relative to the "temporary" Boc group on the N-terminus, as it is designed to withstand the multiple cycles of acid treatment used to remove the Boc group during chain elongation. thermofisher.com The Mob group is typically removed at the final stage of synthesis, often using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which also cleaves the completed peptide from the solid support. thermofisher.com This strategy of using protecting groups with different labilities is a key concept known as "orthogonality" in peptide chemistry. ucl.ac.uk

Contextualizing this compound within D-Amino Acid Research

The vast majority of proteins in nature are composed of L-amino acids. jpt.com Their mirror images, D-amino acids, are less common but play significant roles, particularly in the cell walls of bacteria and in some naturally occurring peptides. nih.gov In recent decades, the deliberate incorporation of D-amino acids into synthetic peptides has become a powerful strategy in medicinal chemistry and biomaterials research. nih.gov

The primary advantage of using D-amino acids is their resistance to enzymatic degradation. nih.gov Peptides made from L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic potential. By contrast, peptides containing D-amino acids are less susceptible to these enzymes, leading to increased stability and longer half-lives in a biological environment. jpt.comnih.gov The incorporation of D-amino acids can also influence the peptide's secondary structure, such as promoting the formation of specific turns or helices.

This compound, therefore, provides researchers with a tool to introduce a protected D-cysteine residue into a peptide chain. This allows for the synthesis of peptides with enhanced stability and novel structural properties, which is crucial for the development of new therapeutic agents and research probes. mdpi.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3S B558086 Boc-S-4-methoxybenzyl-D-cysteine CAS No. 58290-35-0

Properties

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTXRNJMNFVTOM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152879
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58290-35-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58290-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Boc S 4 Methoxybenzyl D Cysteine and Its Derivatives

Synthetic Routes for Boc-S-4-methoxybenzyl-D-cysteine

The creation of this compound involves a multi-step process that requires careful selection of protecting groups and reaction conditions to ensure high yield and stereochemical purity.

Reaction Pathways for the Introduction of the 4-Methoxybenzyl Thiol Protecting Group

The 4-methoxybenzyl (Mob) group is a commonly used acid-labile protecting group for the thiol functionality of cysteine. researchgate.netnih.gov Its introduction is a key step in the synthesis of S-protected cysteine derivatives. The primary method for attaching the Mob group to the sulfur atom of D-cysteine involves the reaction of D-cysteine with 4-methoxybenzyl chloride in the presence of a base. This reaction typically proceeds via an SN2 mechanism where the thiolate anion of cysteine acts as a nucleophile, displacing the chloride from 4-methoxybenzyl chloride.

The choice of solvent and base is crucial for the efficiency of this reaction. Common solvents include alcohols, water, or mixtures thereof, which can facilitate the dissolution of the starting materials. The base, such as sodium hydroxide (B78521) or an organic amine, is necessary to deprotonate the thiol group, forming the more nucleophilic thiolate.

Another approach involves the use of 4-methoxybenzyl alcohol under acidic conditions, although this is less common for direct S-alkylation of cysteine. The acid lability of the Mob group makes it suitable for strategies where final deprotection is achieved using strong acids like trifluoroacetic acid (TFA). nih.gov

Table 1: Reagents for the Introduction of the 4-Methoxybenzyl Group

ReagentRoleReference
4-Methoxybenzyl chlorideSource of the Mob protecting groupN/A
D-CysteineStarting amino acidN/A
Sodium hydroxideBase to form the thiolateN/A
4-Methoxybenzyl alcoholAlternative source of the Mob groupN/A

Strategies for Boc Protection of the Alpha-Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. mdpi.comrsc.orgresearchgate.net The introduction of the Boc group is typically achieved by reacting the amino acid, in this case, S-4-methoxybenzyl-D-cysteine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

The reaction is generally carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran/water, with a base like sodium bicarbonate or sodium hydroxide to maintain a suitable pH and facilitate the reaction. The Boc group is stable to a wide range of reaction conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA), which offers orthogonality with the thiol protecting group strategy. mdpi.comorganic-chemistry.org

Alternative reagents for Boc protection include Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) and Boc-N₃ (tert-Butyl azidoformate), though Boc₂O is the most common due to its efficiency and the clean byproducts (t-butanol and CO₂). organic-chemistry.org The selection of the appropriate base and solvent system is critical to avoid side reactions and ensure a high yield of the desired N-protected product.

Table 2: Common Reagents for Boc Protection

ReagentCommon NameRoleReference
Di-tert-butyl dicarbonateBoc Anhydride (B1165640), Boc₂OBoc-protecting agent organic-chemistry.org
Sodium bicarbonateBaking sodaBaseN/A
Dioxane/WaterN/ASolvent systemN/A

Stereoselective Synthesis of D-Cysteine Derivatives

The synthesis of enantiomerically pure D-cysteine derivatives is of significant interest for various applications, including the synthesis of peptides with specific biological activities. doi.org Stereoselective synthesis can be achieved through several strategies. One common approach is to start from a chiral pool, utilizing naturally occurring D-amino acids or their derivatives.

Enzymatic methods offer a highly stereoselective route to D-cysteine. For instance, specific enzymes can catalyze the conversion of a prochiral substrate or a racemic mixture into the desired D-enantiomer with high enantiomeric excess. doi.org

Chemical methods for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts. For example, the alkylation of a chiral glycine (B1666218) enolate equivalent can be used to introduce the desired side chain with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched D-cysteine derivative. doi.org Another strategy involves the diastereoselective addition of nucleophiles to a chiral bicyclic dehydroalanine (B155165) derivative. nih.gov

Optimization of Synthetic Conditions

Optimizing the synthetic conditions is paramount to maximize the yield and purity of this compound and to prevent unwanted side reactions such as racemization.

Influence of Solvents and Reagents on Reaction Yield and Purity

The choice of solvents and reagents significantly impacts the outcome of the synthesis. For the introduction of the 4-methoxybenzyl group, a biphasic solvent system can sometimes be employed, requiring vigorous stirring to ensure efficient reaction between the phases. researchgate.net The purity of the reagents, including the starting D-cysteine and the protecting group precursors, is also critical to avoid the introduction of impurities that can be difficult to remove in later stages.

In the Boc protection step, the use of a suitable base is crucial. While inorganic bases like sodium bicarbonate are common, organic bases such as triethylamine (B128534) can also be used. However, the choice of base can influence the rate of reaction and the potential for side reactions. The solvent system must be chosen to ensure the solubility of all reactants and to facilitate the reaction. For instance, a mixture of an organic solvent like dioxane or THF with water is often used to accommodate both the organic Boc anhydride and the more polar amino acid. researchgate.net

Control of Chirality and Avoidance of Racemization during Synthesis

Maintaining the stereochemical integrity of the D-cysteine backbone is a critical challenge during synthesis. rsc.org Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can occur under certain conditions, particularly in the presence of strong bases or at elevated temperatures. peptide.comnih.gov

During the introduction of the Boc group, the basic conditions required for the reaction can potentially lead to racemization of the α-carbon. The risk of racemization is particularly high for cysteine and its derivatives. peptide.com To minimize this risk, the reaction is typically carried out at controlled temperatures (e.g., 0 °C to room temperature) and the reaction time is kept as short as possible. The choice of a milder base can also help to suppress racemization.

For peptide synthesis applications, the activation of the carboxylic acid group for coupling can also be a source of racemization. The use of certain coupling reagents and additives, such as HOBt (Hydroxybenzotriazole), can help to suppress this unwanted side reaction. peptide.com Careful monitoring of the reaction conditions and the use of appropriate analytical techniques, such as chiral HPLC, are essential to ensure the enantiomeric purity of the final product. researchgate.net

Purification and Characterization Techniques in Synthetic Schemes

The successful synthesis of this compound and peptides incorporating this moiety is contingent upon robust purification and characterization techniques to ensure the desired product is isolated with high purity. The primary method for purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target compound from impurities based on hydrophobicity.

For peptides containing this compound, purification is often carried out on a C18 or C4 column. A typical protocol involves a linear gradient of an organic solvent, such as acetonitrile (B52724) (containing a small percentage of trifluoroacetic acid, e.g., 0.08%), in an aqueous solution of trifluoroacetic acid (e.g., 0.1%). nih.gov The elution of the peptide is monitored by UV absorbance, typically at 223 nm. nih.gov

Following purification, the identity and purity of the compound are confirmed through a combination of analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to verify the molecular weight of the synthesized peptide. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further confirming the elemental composition.

Illustrative Purification and Characterization Data for a Peptide Containing Boc-Cys(4-MeOBzl)-OH:

TechniqueParameters/ObservationsReference
RP-HPLC Column: Vydac C18 (300 Å, 5 μm, 7.8 × 250 mm) Mobile Phase A: 0.1% (v/v) TFA in H₂O Mobile Phase B: 90/10 MeCN/0.08% (v/v) TFA in H₂O Gradient: Linear 1% B/min Detection: 223 nm nih.gov
LC/MS Analysis of fractions to confirm the mass of the desired peptide. nih.gov
Infusion MS Analysis of pooled fractions to confirm the identity of the purified peptide. nih.gov

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more efficient and environmentally benign synthetic methodologies in peptide chemistry. These advanced approaches aim to improve yields, reduce waste, and utilize less hazardous reagents.

Enzymatic Synthesis and Biocatalysis in this compound Production

The use of enzymes in peptide synthesis offers several advantages, including high stereoselectivity and mild reaction conditions. While a specific protocol for the direct enzymatic synthesis of this compound is not prominently documented, the principles of biocatalysis are applicable to its synthesis and the manipulation of its derivatives.

Enzymatic approaches in peptide synthesis can be broadly categorized into:

Enzymatic Coupling: Enzymes such as thermolysin and papain can catalyze the formation of peptide bonds. These reactions are typically performed in aqueous or mixed aqueous-organic media.

Enzymatic Deprotection: Specific enzymes can be used for the selective removal of protecting groups. For example, penicillin G acylase has been used to remove the phenylacetyl (PhAc) group, which is orthogonal to many other protecting groups used in peptide synthesis.

The application of biocatalysis to the synthesis of S-protected cysteine derivatives is an active area of research. For instance, the enzymatic synthesis of S-substituted L-cysteines has been demonstrated using tryptophan synthase. google.com Such approaches could potentially be adapted for the synthesis of this compound.

Solid-Phase Synthesis Adaptations and Innovations

This compound, often abbreviated as Boc-Cys(Mob)-OH or Boc-Cys(4-MeOBzl)-OH, is a key building block in Boc-based Solid-Phase Peptide Synthesis (SPPS) . nih.govpeptide.com The 4-methoxybenzyl protecting group is stable to the repetitive trifluoroacetic acid (TFA) treatments used to remove the N-terminal Boc group during chain elongation but is readily cleaved by strong acids like hydrofluoric acid (HF) in the final cleavage step. peptide.com

A Typical Boc-SPPS Protocol Incorporating Boc-Cys(4-MeOBzl)-OH:

A manual synthesis of a peptide containing Boc-Cys(4-MeOBzl)-OH can be performed on a suitable resin, such as a 3-Mercapto-Propionic Acid-Leucine (MPAL) functionalized resin. nih.gov The synthesis involves the following key steps:

Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov

Deprotection: The N-terminal Boc group is removed by treatment with 100% TFA. nih.gov

Washing: The resin is thoroughly washed with DMF. nih.gov

Coupling: The next Boc-protected amino acid is activated in-situ using a coupling reagent like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the deprotected N-terminus of the growing peptide chain. nih.gov

Monitoring: The completeness of the coupling reaction is monitored using a qualitative test such as the ninhydrin (B49086) test. nih.gov

Iteration: The deprotection, washing, and coupling steps are repeated until the desired peptide sequence is assembled.

Innovations in SPPS:

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS): The application of microwave irradiation can significantly accelerate the coupling and deprotection steps in SPPS, leading to shorter synthesis times and often improved purity of the crude peptide. nih.govnih.gov This technique has been successfully applied to the synthesis of cysteine-rich peptides using Boc-SPPS. nih.gov

Use of Alternative Protecting Groups: To enhance the versatility of peptide synthesis, a wide array of cysteine protecting groups with different labilities have been developed. This allows for the regioselective formation of multiple disulfide bonds within a single peptide.

Sustainable Methodologies in this compound Chemistry

The principles of green chemistry are increasingly being applied to peptide synthesis to minimize its environmental impact. Key areas of focus include the reduction of solvent waste and the use of more environmentally friendly reagents.

Green Solvents in SPPS:

Traditional SPPS relies heavily on solvents like DMF and dichloromethane (B109758) (DCM), which are classified as hazardous. researchgate.net Research into greener alternatives has identified several promising solvents that can be used for both the coupling and deprotection steps, including:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has been successfully used for the SPPS of peptides. acs.org

Water: The use of water as a solvent in SPPS is a major goal for green peptide chemistry. nih.govmdpi.comnih.govresearchgate.net Microwave-assisted aqueous SPPS using Fmoc-amino acid nanoparticles has been developed, and racemization of cysteine under these conditions was found to be low. nih.gov Water-based MW-assisted SPPS has also been demonstrated using Boc-amino acid nanoparticles. mdpi.com

The development of protecting groups that can be removed under greener conditions is also an active area of research. For example, photolabile protecting groups can be removed using light, avoiding the need for harsh chemical reagents. The integration of these sustainable practices into the synthesis of peptides containing this compound holds the potential to significantly reduce the environmental footprint of their production.

Protecting Group Chemistry of the Cysteine Thiol and Boc S 4 Methoxybenzyl D Cysteine

The 4-Methoxybenzyl (Mob) Group as a Thiol Protecting Group

The 4-methoxybenzyl (Mob or p-MeOBzl) group has long been utilized as a protecting group for the thiol side chain of cysteine, particularly in the Boc/Bzl strategy of peptide synthesis. peptide.comnih.govmdpi.com Its stability and cleavage characteristics allow for its application in the synthesis of complex biomolecules. ucl.ac.uk

Acid Lability and Stability Profile of the Mob Group

The stability of the Mob group is highly dependent on the acidic conditions employed. It is generally characterized as an acid-labile protecting group, but one that requires significantly stronger acidic conditions for cleavage compared to other common groups like trityl (Trt). mdpi.comucl.ac.uk

Key Stability and Lability Characteristics:

Stability to Mild Acids: The Mob group is stable to low concentrations of trifluoroacetic acid (TFA), typically below 25%. rsc.orgnih.gov This allows for the selective removal of more acid-sensitive groups, such as the Trityl (Trt) or Methoxytrityl (Mmt) groups, which are cleaved with 1-10% TFA, while the Mob group remains intact. mdpi.comnih.gov

Lability to Strong Acids: Complete removal of the Mob group is traditionally achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or by boiling in TFA. nih.govmdpi.com

Graded Lability: The Mob group is significantly more acid-labile than the related 4-methylbenzyl (Meb) group, which is stable to TFA and requires HF for removal. ucl.ac.uknih.gov Conversely, it is more stable than the diphenylmethyl (Dpm) group, which can be removed with high concentrations of TFA (up to 90%). rsc.orgucl.ac.uk

Influence of Scavengers and Temperature: The cleavage of the Mob group is influenced by the presence of scavengers and by temperature. For instance, incubation in a mixture of TFA and triisopropylsilane (B1312306) (TIS) (98:2) at 37°C for 12 hours can lead to complete deprotection. ucl.ac.uksci-hub.se The lability in TFA/TIS follows the order: Cys(Mob) > Cys(Acm) > Cys(tBu). sci-hub.se Similarly, treatment with TFA/TIS/H₂O at elevated temperatures (40-45°C) is used for its removal in multi-disulfide bond formation strategies. nih.govmdpi.com However, prolonged treatment or elevated temperatures even under standard cleavage conditions should be avoided to prevent partial, unintended removal. mdpi.comucl.ac.uk

Reagent CocktailConditionsNotesReference
Hydrogen Fluoride (HF)Standard HF cleavage conditionsA classic, harsh method used in Boc-SPPS. nih.govmdpi.comucl.ac.uk
Trifluoroacetic acid (TFA)BoilingHarsh conditions; limited use due to potential side reactions. nih.govmdpi.com
TFA / Thioanisole / 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP)-A milder alternative to HF, but the products require treatment with a thiol, which can disrupt existing disulfide bonds. nih.govmdpi.com
TFA / Triisopropylsilane (TIS) / H₂O (e.g., 95:2.5:2.5)40-45°C, for several hoursA common method for the final deprotection step in orthogonal strategies for multi-disulfide peptides. nih.govmdpi.com
TFA / Triethylsilane (TES) / Thioanisole (e.g., 96:2:2)40°C, 4 hoursShown to be efficient for the deprotection of the related Sec(Mob) and provides a clean product. nih.govresearchgate.net
Heavy Metal Salts (e.g., Hg(TFA)₂, AgOTf)Followed by treatment with a reducing agent like DTTEffective but often avoided due to the toxicity of heavy metals. ucl.ac.uk

Comparison with Other Thiol Protecting Groups in Boc and Fmoc Strategies

The utility of Boc-S-4-methoxybenzyl-D-cysteine is best understood by comparing the Mob group's properties with other commonly used thiol protecting groups within the two major solid-phase peptide synthesis (SPPS) frameworks: the Boc/Bzl and Fmoc/tBu strategies. rsc.orgamericanpeptidesociety.org

Boc Strategy: In this strategy, the N-terminal Boc group is removed with moderate acid (TFA), while side-chain protecting groups are typically benzyl-based (like Bzl) and are removed at the final step with strong acid (HF). biosynth.comthermofisher.com The Mob group fits well within this scheme as it is stable to the repeated TFA treatments for N-terminal deprotection but is cleaved by the final HF treatment. peptide.com However, its slight lability in TFA can be a concern for the synthesis of very long peptides requiring numerous deprotection cycles. ucl.ac.uk

Fmoc Strategy: Here, the N-terminal Fmoc group is removed with a base (like piperidine), while side-chain protecting groups are typically tert-butyl based and are removed with strong acid (TFA) during the final cleavage. biosynth.comthermofisher.com The Mob group is compatible with Fmoc SPPS because it is stable to the basic conditions used for Fmoc removal. rsc.orgucl.ac.uk Its acid lability can be exploited for orthogonal cleavage schemes.

Protecting GroupAbbreviationTypical Deprotection ConditionsOrthogonal To Mob?Primary StrategyReference
TritylTrtMild acid (1-10% TFA), dilute acidYesFmoc nih.govmdpi.com
AcetamidomethylAcmIodine, Hg(II), Ag(I)YesFmoc & Boc nih.govmdpi.com
tert-ButyltBuHg(II), Ag(I), PhS(O)Ph/Me₃SiCl/TFAYesFmoc & Boc nih.govmdpi.com
4-MethylbenzylMeb / pMeBzlStrong acid (HF)No (Graded Lability)Boc ucl.ac.ukacs.org
PhenylacetamidomethylPhacmPenicillin amidohydrolase, I₂YesFmoc & Boc rsc.org

Orthogonal Protecting Group Strategies in Peptide Synthesis

The concept of orthogonality is central to the synthesis of complex peptides with multiple disulfide bonds. rsc.orgucl.ac.uk An orthogonal protecting group strategy employs a set of protecting groups for the same type of functional group (e.g., cysteine thiols) that can be removed under distinct chemical conditions, without affecting the other protecting groups. tdx.cat This allows for the sequential and regioselective formation of disulfide bridges. nih.govtdx.cat

Orthogonality of this compound in Multi-Cysteine Peptides

This compound is a valuable component in orthogonal protection schemes due to the specific cleavage conditions required for the Mob group. A widely cited and effective orthogonal set for synthesizing peptides with three disulfide bonds combines the Trityl (Trt), Acetamidomethyl (Acm), and 4-Methoxybenzyl (Mob) protecting groups. nih.govmdpi.comuq.edu.au

In this scheme, each group is addressed by a different chemical trigger:

Cys(Trt): Cleaved under mild acidic conditions (e.g., 1-2% TFA in DCM), to which both Acm and Mob are stable. mdpi.comnih.gov

Cys(Acm): Cleaved by oxidation with iodine, under which the Mob group is stable. nih.govmdpi.com

Cys(Mob): Cleaved under stronger acidic conditions (e.g., TFA at elevated temperatures), which are only applied after the first two disulfide bonds have been formed. nih.govmdpi.com

The N-terminal Boc group is removed throughout the synthesis using moderate TFA, conditions under which the S-Mob group is largely stable, thus preserving the side-chain protection until it is intentionally targeted.

Regioselective Disulfide Bond Formation Utilizing Orthogonal Protection

Regioselective disulfide bond formation is the directed synthesis of a specific disulfide-bonded isomer from a peptide containing multiple cysteine residues. nih.govacs.org This is achieved by the stepwise deprotection and oxidation of orthogonally protected cysteine pairs. nih.govtdx.cat

A typical workflow for a three-disulfide-bond peptide using the Trt/Acm/Mob strategy is as follows:

First Disulfide Bond (Trt-Trt): The fully assembled, resin-bound peptide containing Cys(Trt), Cys(Acm), and Cys(Mob) residues is treated with a mild acid solution. This selectively removes the Trt groups, exposing the first pair of thiol groups. Subsequent oxidation, for example, using 4,4′-dipyridyl disulfide (DTDP) or air, forms the first disulfide bridge. nih.govmdpi.com

Second Disulfide Bond (Acm-Acm): The peptide, now with one disulfide bond, is treated with iodine in a suitable solvent system (e.g., H₂O/ACN or 90% acetic acid). This removes the Acm groups and concurrently forms the second disulfide bond. nih.govmdpi.com

Third Disulfide Bond (Mob-Mob): After cleavage from the resin and purification, the peptide containing the final Cys(Mob) pair is treated with a stronger acid cocktail (e.g., TFA/TIS/H₂O) at an elevated temperature (40–45 °C). This removes the Mob protecting groups, and the resulting free thiols are oxidized to form the third and final disulfide bond, completing the synthesis of the desired isomer. nih.govmdpi.com

This powerful strategy enables the efficient and controlled synthesis of complex, disulfide-rich peptides like conotoxins, where the precise connectivity of disulfide bonds is crucial for biological activity. nih.govuq.edu.au

Side Reactions and Limitations in Protecting Group Manipulations

The manipulation of protecting groups, including Boc and the S-4-methoxybenzyl (Mob) group, is a critical phase in peptide synthesis that is not without limitations. Several side reactions can occur, compromising the yield and purity of the target peptide.

Addressing Racemization at the Alpha-Carbon Stereocenter

Racemization, the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers (epimerization), is a significant risk in peptide synthesis. Cysteine is particularly susceptible to this side reaction, especially when it is the C-terminal residue attached to the resin via an ester bond. rsc.orgthieme-connect.de The α-proton of the cysteine residue is acidic and can be abstracted by the bases used during the coupling steps or the piperidine (B6355638) used for Fmoc-group removal in Fmoc-SPPS. thieme-connect.de

The choice of the thiol protecting group directly influences the rate of racemization. Bulky groups can sometimes mitigate racemization, but the electronic properties of the protecting group also play a role. While detailed quantitative studies comparing the racemization of Cys(Mob) to other groups are limited, it is known that S-protected cysteine esters readily undergo base-induced epimerization. thieme-connect.de Studies evaluating other acid-labile protecting groups have shown significant differences; for example, Cys(Trt) can lead to up to 8% racemization, whereas the diphenylmethyl (Dpm) group results in only 1.2%. researchgate.net

Strategies to minimize racemization for cysteine residues, including Boc-D-Cys(Mob)-OH, focus on careful control of the reaction conditions:

Coupling Reagents: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with carbodiimide (B86325) activators can suppress racemization by forming active esters that react more rapidly with the amine component than they epimerize.

Base Selection: The choice of base and its concentration during coupling is critical. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but their concentration must be carefully optimized.

Prevention of Undesired Alkylation and Oxidation of the Thiol Group

The primary function of the 4-methoxybenzyl (Mob) group is to shield the highly reactive thiol from undesired side reactions. ontosight.ai Without protection, the free thiol can be readily oxidized, leading to the formation of incorrect disulfide bridges or other oxidized species. rsc.org It is also a potent nucleophile that can be alkylated by carbocations present in the reaction vessel.

A significant challenge in Boc-SPPS arises from the very reagent used for Nα-Boc deprotection: TFA. The cleavage of the Boc group generates reactive tert-butyl cations. If the Cys(Mob) protecting group is prematurely or partially cleaved by the same acid treatment—a known issue where about 10% deprotection can occur—the newly exposed thiol can be irreversibly alkylated by these tert-butyl cations. rsc.org

The Mob group itself can be a target for oxidation. Under certain conditions, the thioether of Cys(Mob) can be oxidized to a sulfone (Cys(Mob(O))). rsc.orgresearchgate.net While this can be an undesired side reaction, it has also been exploited as a synthetic strategy. The Mob(O) group can direct disulfide formation in an iodine-free manner. Furthermore, its removal can generate a stable cysteine sulfinic acid, a post-translational modification of biological interest. ucl.ac.uknih.gov Therefore, while the Mob group effectively prevents random oxidation of the thiol, its own susceptibility to oxidation must be considered and can be harnessed for specific synthetic outcomes.

Sequence Dependency and Steric Hindrance in Peptide Synthesis

The success of peptide synthesis is not solely dependent on the chosen reagents but also on the intrinsic properties of the peptide sequence being assembled. Steric hindrance and sequence-dependent effects can significantly impact the efficiency of both coupling and deprotection steps. researchgate.net

Steric Hindrance: The coupling of an amino acid can be impeded by the steric bulk of the preceding residue on the growing peptide chain or by the incoming amino acid derivative itself. When coupling an amino acid following a Cys(Mob) residue, or when coupling the Boc-D-Cys(Mob)-OH monomer itself, the benzyl-based protecting group contributes to the local steric environment. In challenging coupling steps involving sterically demanding sequences, stronger activation methods or repeated couplings may be necessary. For example, some syntheses have required a double coupling with HATU to successfully incorporate Fmoc-Cys(Mob)-OH into a peptide sequence. nih.gov

Sequence Dependency: The chemical environment created by neighboring amino acids can influence the lability of protecting groups. The deprotection of the Mob group can be sequence-dependent, with removal being more or less facile depending on the surrounding residues. mdpi.com This variability complicates the development of a universally applicable deprotection protocol. Modern methods, such as those using TFA with specific scavengers or DTNP, have been developed in part to reduce this sequence dependency and provide more predictable and reliable cleavage. mdpi.comresearchgate.net For instance, the development of the Mob/Trt/Acm orthogonal protection scheme for synthesizing conotoxins aimed to create a robust method that was less dependent on the specific peptide sequence. mdpi.comresearchgate.net

Applications of Boc S 4 Methoxybenzyl D Cysteine in Advanced Chemical Synthesis and Material Science

Boc-S-4-methoxybenzyl-D-cysteine as a Building Block in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis, particularly through the Boc solid-phase peptide synthesis (SPPS) methodology. chemimpex.compeptide.comscbt.com The protective groups are essential for preventing unwanted side reactions and ensuring the precise assembly of amino acids into a predetermined sequence. chemimpex.compeptide.com

The synthesis of peptides containing cysteine residues presents unique challenges, primarily due to the reactive nature of the thiol (-SH) group in the cysteine side chain. This compound is specifically designed to navigate these challenges. The Boc group provides temporary protection for the α-amino group, while the 4-methoxybenzyl (Mob) group offers robust protection for the thiol side chain. peptide.comucl.ac.ukpeptide.com

FeatureDescriptionSource
Amino Group Protection tert-butyloxycarbonyl (Boc) group chemimpex.comchemimpex.com
Thiol Group Protection 4-methoxybenzyl (Mob) group peptide.comucl.ac.uk
Synthetic Methodology Primarily used in Boc Solid-Phase Peptide Synthesis (SPPS) peptide.comscbt.com
Deprotection of Mob Group Requires strong acids such as HF or TFMSA peptide.compeptide.com
Key Advantage Allows for the controlled synthesis of peptides containing reactive cysteine residues by preventing premature oxidation and side reactions. chemimpex.compeptide.com

This compound serves as a valuable building block in the development of therapeutic proteins and vaccines. chemimpex.com Many therapeutic proteins require precise disulfide bonding for their biological activity and structural integrity, and the use of protected cysteine derivatives like this one is fundamental to achieving the correct protein folding.

Cysteine-containing peptides are critical components in the creation of therapeutics for a range of diseases. chemimpex.com For instance, synthetic analogs of peptide hormones, such as calcitonin, have been prepared using Boc-S-4-methoxybenzyl protected cysteine, demonstrating its utility in producing biologically active therapeutics. google.com Furthermore, the strategic management of cysteine residues is a key consideration in vaccine development. Research into a recombinant protein vaccine candidate for Chagas disease, for example, involved cysteine mutagenesis to improve the stability and production of the antigen, highlighting the importance of controlling cysteine chemistry in vaccine design. nih.gov

The unique properties of this compound make it particularly suitable for the synthesis of complex and structurally unique peptides. chemimpex.comchemimpex.com The protective groups enhance the compound's stability and solubility, which is a significant advantage when working with long or difficult peptide sequences that are prone to aggregation. chemimpex.comchemimpex.com

The 4-methoxybenzyl group facilitates selective chemical reactions, which is essential for constructing intricate peptide architectures, such as cyclic peptides. chemimpex.comchemimpex.com Cyclic peptides often exhibit greater stability and biological activity compared to their linear counterparts, making them attractive candidates for drug development. chemimpex.com The ability to perform various chemical modifications while preserving the integrity of the cysteine residue makes this compound a preferred choice for chemists aiming to design and synthesize complex peptide and protein derivatives with novel structural properties. chemimpex.com

Role in Drug Design and Medicinal Chemistry

In the broader context of medicinal chemistry, this compound is a key player, enabling the creation of innovative drug candidates and biologically active molecules. chemimpex.comchemimpex.com Its adaptability and functional diversity are leveraged to build compounds with specific therapeutic functions.

This protected amino acid plays a crucial role in the rational design of new drug candidates and targeted therapies. chemimpex.comchemimpex.comchemimpex.com Its unique structural properties are exploited by researchers to create compounds with specific biological activities that can target particular cells or proteins involved in disease. chemimpex.comchemimpex.com

A significant application lies in the field of bioconjugation, where this compound can be used to synthesize peptides that are later attached to other molecules, such as imaging agents or cytotoxic drugs. chemimpex.comchemimpex.com This approach is fundamental to creating antibody-drug conjugates (ADCs) and other targeted delivery systems that can enhance the efficacy of a treatment while minimizing side effects. The ability to precisely control the chemistry of the cysteine residue makes this compound instrumental in the development of next-generation targeted therapies. chemimpex.comnetascientific.com

The D-cysteine scaffold, once deprotected, can be used to develop potent and specific enzyme inhibitors. S-4-methoxybenzyl-D-cysteine is a valuable tool for studying enzymes involved in amino acid metabolism. By acting as a specific inhibitor, it allows researchers to probe enzyme activity, understand substrate interactions, and elucidate regulatory mechanisms.

These fundamental studies are instrumental in the design of new drugs targeting metabolic enzymes, which are often implicated in diseases like cancer and various metabolic disorders. The selective functionalization made possible by starting with the protected form, this compound, facilitates the development of a wide array of novel and potent biologically active compounds. chemimpex.comnetascientific.com

Application AreaSpecific UseSource
Drug Design Creation of novel drug candidates and targeted therapies. chemimpex.comchemimpex.comchemimpex.com
Bioconjugation Synthesis of peptides for attachment to drugs or imaging agents to improve targeting. chemimpex.comchemimpex.com
Enzyme Inhibition Development of specific inhibitors for enzymes, particularly those in amino acid metabolism.
Medicinal Chemistry Facilitates the synthesis of biologically active compounds for therapeutic use, including in oncology. chemimpex.comchemimpex.com

Applications in Cancer Treatment Research

This compound and its derivatives are under investigation for their potential in cancer therapy. chemimpex.comchemimpex.com Research has explored their role in developing targeted therapies designed to selectively act on cancer cells. chemimpex.com Cysteine derivatives, in general, are being synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. csic.esijpsonline.com

One area of focus is the development of novel inhibitors for specific enzymes involved in cancer progression. For instance, derivatives of cysteine have been synthesized as a new class of inhibitors for carboxypeptidase A, with some compounds showing significant potency. acs.org Specifically, inhibitors prepared from D-cysteine were found to be much more potent than those from L-cysteine. acs.org Another target is the kinesin spindle protein (Eg5), which is crucial for cell division. A novel Eg5 inhibitor, S-(methoxytrityl)-L-cysteine (S(MeO)TLC), has demonstrated powerful anticancer activity in prostate cancer cells by inducing mitotic arrest. nih.gov

Furthermore, cysteine-based compounds are being designed to target cancer stem cells, which are believed to be a key factor in cancer recurrence and metastasis. csic.es The anti-proliferative activities of some cysteine derivatives against human breast cancer cells have been linked to the inhibition of protein synthesis and key signaling pathways. csic.es The unique properties of these compounds make them candidates for developing targeted cancer therapies that could offer advantages over traditional treatments. chemimpex.com

Advanced Materials and Bioconjugation Research

Bioconjugation Processes for Attaching Biomolecules

This compound is a valuable reagent in bioconjugation, the process of chemically linking biomolecules to other molecules. chemimpex.comchemimpex.comchemimpex.com This is particularly useful for attaching biomolecules to drugs or imaging agents to improve targeting and reduce side effects. chemimpex.comchemimpex.com Cysteine, with its unique thiol group, is a favored amino acid for such modifications due to its relatively low abundance in proteins and the strong nucleophilic nature of its side chain. nih.govfrontiersin.org

The process often involves the reaction of the cysteine's sulfhydryl group with an electrophile to form a stable conjugate. nih.gov The use of a protecting group like Boc (tert-butyloxycarbonyl) on the amino group and a methoxybenzyl group on the sulfur atom allows for controlled and selective reactions during peptide synthesis and subsequent bioconjugation. chemimpex.comchemimpex.com This controlled reactivity is essential for creating well-defined bioconjugates for various applications.

Cysteine bioconjugation is a cornerstone technique for modifying proteins, constructing antibody-drug conjugates (ADCs), and in cell imaging studies. nih.govresearchgate.net The development of fast and selective cysteine conjugation reactions is an active area of research, aiming to achieve clean protein modification with stoichiometric amounts of reagents, which minimizes side reactions and simplifies purification. nih.gov

Development of Biosensors and Drug Delivery Systems

The application of this compound in bioconjugation directly contributes to the development of advanced biosensors and drug delivery systems. chemimpex.comnetascientific.com By attaching biomolecules to surfaces or other molecules, researchers can create systems with enhanced specificity and efficacy. chemimpex.com

In the context of drug delivery, cysteine-containing peptides and their conjugates are crucial. chemimpex.com The ability to attach targeting ligands or imaging agents to a therapeutic molecule can significantly improve its performance. For example, polymer-cysteine conjugates are being explored for their potential in drug delivery systems, leveraging the adhesive properties of cysteine to enhance interaction with biological tissues. mdpi.com

For biosensors, the specific and stable attachment of a biorecognition element (like an antibody or enzyme) to a transducer surface is paramount. Cysteine-mediated bioconjugation provides a reliable method to achieve this, enabling the creation of sensitive and selective biosensors for various diagnostic applications. chemimpex.com

Applications in Perovskite Solar Cells as a Passivator

In the field of material science, this compound has found a novel application as a passivator in perovskite solar cells (PSCs). researchgate.netresearchgate.net Perovskite solar cells are a promising photovoltaic technology, but their efficiency and stability are often limited by defects on the surface of the perovskite material. researchgate.netmdpi.com

Boc-S-4-methoxybenzyl-L-cysteine (the L-enantiomer) has been used to treat the surface of inorganic perovskite films. researchgate.net The multiple Lewis-basic functional groups (NH-, S-, and C=O) in the molecule can suppress halide vacancies and coordinate with undercoordinated lead ions, which are common surface defects. researchgate.netoaepublish.com The electron-donating methoxy (B1213986) group on the benzene (B151609) ring strengthens the interaction with these lead ions. researchgate.net

This passivation strategy has been shown to reduce surface trap density, enlarge the grains of the perovskite material, and prolong the lifetime of charge carriers, leading to a more suitable energy-level alignment. researchgate.net As a result, the power conversion efficiency of the solar cells was significantly increased, for instance, from 18.6% to 21.8% in one study. researchgate.net The hydrophobic tert-butyl group of the Boc protecting group also provides a moisture-resistant layer at the interface, enhancing the environmental and thermal stability of the device. researchgate.net

Parameter Control Device BMBC Passivated Device Reference
Power Conversion Efficiency (PCE)18.6%21.8% researchgate.net
Open-circuit Voltage (VOC)1.144 V1.249 V oaepublish.com

This table presents data on the performance improvement of perovskite solar cells with and without the use of Boc-S-4-methoxy-benzyl-L-cysteine (BMBC) as a passivator.

Investigative Tools in Chemical Biology and Protein Engineering

Probing Protein Functionality and Interactions

This compound serves as a crucial building block in the synthesis of peptides and protein derivatives that are used to investigate protein-protein interactions, structure, and function. The ability to introduce a protected cysteine at a specific position in a peptide chain is a powerful tool for chemical biologists.

Cysteine residues, whether naturally occurring or introduced via site-directed mutagenesis, are frequently used as sites for specific labeling with probes like fluorophores. nih.gov The unique reactivity of the cysteine thiol group allows for targeted modification. ucl.ac.uk By protecting the cysteine during synthesis with groups like Boc and methoxybenzyl, chemists can ensure that it remains available for specific labeling later on. chemimpex.com

This site-specific labeling is essential for techniques like Fluorescence Resonance Energy Transfer (FRET), which can measure distances within and between proteins, providing insights into their structure and dynamics. nih.gov Furthermore, the modification of cysteine residues can be used to probe the role of specific amino acids in protein function and to study allosteric regulation, where binding at one site on a protein affects its activity at another site. escholarship.org The strategic use of cysteine derivatives allows researchers to dissect complex biological processes at a molecular level.

Crafting Modified Proteins with Enhanced Stability and Functionality

The chemical synthesis of proteins, particularly through methods like Solid-Phase Peptide Synthesis (SPPS), offers unparalleled control over the final structure of a polypeptide chain. rsc.orgiris-biotech.de this compound is a critical building block in this field, enabling the precise incorporation of a non-canonical D-cysteine amino acid into a specific position within a synthetic protein. chemimpex.combioscience.co.uk This capability is fundamental to protein engineering, where the goal is to create novel proteins with enhanced stability, new functionalities, or increased resistance to degradation.

The utility of this compound lies in its two key protective groups: the tert-butyloxycarbonyl (Boc) group and the 4-methoxybenzyl (Mob) group. rsc.orgchemimpex.com In the Boc/Benzyl (Boc/Bzl) SPPS strategy, the Boc group temporarily protects the N-terminal amine of the amino acid. iris-biotech.depeptide.com It is acid-labile and can be removed with a relatively mild acid like trifluoroacetic acid (TFA) at each cycle of amino acid addition. rsc.orgpeptide.com The 4-methoxybenzyl group, on the other hand, provides more robust, "permanent" protection for the highly reactive thiol side chain of the cysteine residue. rsc.org This group is stable to the repeated TFA treatments used for Boc removal but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final step when the completed peptide is cleaved from the solid support resin. rsc.orgpeptide.com This orthogonal protection scheme is essential for preventing unwanted side reactions of the cysteine thiol during chain elongation. peptide.com

The incorporation of D-cysteine, as opposed to the naturally occurring L-cysteine, introduces a significant modification to the protein's backbone. wikipedia.org This change can render the resulting peptide or protein highly resistant to proteolytic enzymes, which are stereospecific for L-amino acids. wikipedia.org This enhanced proteolytic resistance is a major driver for increasing the in vivo half-life and bioavailability of therapeutic peptides. Furthermore, the strategic placement of D-cysteine allows for the formation of novel disulfide bonds, either with another D-cysteine or a standard L-cysteine residue. wikipedia.orgpnas.org These disulfide bridges act as covalent cross-links that can dramatically increase the rigidity and thermal stability of a protein's tertiary structure. wikipedia.orgpnas.org By engineering these stabilizing cross-links at specific locations, researchers can lock a protein into a desired conformation, thereby enhancing its functional activity or stability under non-physiological conditions. pnas.org

Table 1: Protecting Groups in Boc-SPPS Strategy for Cysteine-Containing Peptides

Protecting GroupAbbreviationTarget Functional GroupStabilityCleavage ConditionsPurpose in Synthesis
tert-ButyloxycarbonylBocα-AminoBase-stable, labile to mild acidTrifluoroacetic Acid (TFA)Temporary protection of the N-terminus during peptide chain elongation. rsc.orgpeptide.com
4-MethoxybenzylMob / pMeOBzlThiol (Cysteine Side Chain)Stable to repeated TFA treatmentStrong acids (e.g., HF, TFMSA)"Permanent" protection of the reactive thiol group to prevent side reactions during synthesis. rsc.orgucl.ac.uk
BenzylBzlVarious Side ChainsStable to repeated TFA treatmentStrong acids (e.g., HF)Commonly used for permanent side-chain protection of other amino acids in the Boc/Bzl strategy. peptide.com

Utilizing this compound in Chemoproteomic Applications

Chemoproteomics has become an indispensable technology for functional biology and drug discovery, enabling the large-scale analysis of protein function and small-molecule interactions directly in complex biological systems. biorxiv.org A major focus of this field is the study of cysteine residues, which, due to the unique nucleophilicity of their thiol groups, are frequent targets of covalent drugs and are often involved in catalysis and redox signaling. nih.govnih.gov Mass spectrometry-based chemoproteomics workflows are widely used to map these reactive cysteines across the entire proteome. nih.govacs.org

These methods typically rely on the use of specialized chemical probes, such as iodoacetamide-alkyne, that react with accessible cysteine thiols. acs.orgresearchgate.net Following this labeling, the modified proteins are digested, and the cysteine-containing peptides are often enriched and analyzed by tandem mass spectrometry (MS/MS) to identify the specific site of modification. nih.govresearchgate.net In this complex analytical landscape, the availability of well-defined, synthetic peptide standards is crucial for method validation, target engagement studies, and quantitative accuracy. mdpi.com

This is where this compound serves as a vital synthetic tool. It allows for the precise, custom synthesis of peptides that can be used as standards or specialized reagents in chemoproteomic experiments. For example, a researcher might synthesize a peptide corresponding to a specific protein sequence known to be targeted by a drug, but with the target L-cysteine replaced by a D-cysteine using this building block. This synthetic peptide can then be used in competitive binding assays or as an internal standard for quantifying the occupancy of the target site by a covalent ligand. acs.org

The use of a D-amino acid provides a distinct mass signature and chromatographic behavior compared to its natural L-counterpart, facilitating unambiguous detection in a complex mixture of digested proteins. mdpi.com The ability to synthesize peptides with a specific, protected D-cysteine allows for the creation of sophisticated tools for probing enzyme activity, validating new cysteine-reactive probes, and accurately quantifying the reactivity of thousands of cysteines in a single experiment. biorxiv.orgacs.org

Table 2: Exemplary Chemoproteomic Workflow Incorporating a Custom Synthetic Peptide

StepDescriptionRole of Custom Peptide (Synthesized using Boc-D-Cys)
1. Sample Preparation A biological sample (e.g., cell lysate) is prepared.A known quantity of a heavy-isotope labeled synthetic peptide containing a D-cysteine residue is "spiked-in" as an internal standard.
2. Covalent Probe Labeling The proteome is treated with a cysteine-reactive chemical probe (e.g., iodoacetamide-alkyne) to label accessible cysteines. acs.orgresearchgate.netThe synthetic peptide standard, being chemically identical to its target sequence, serves as a control for labeling efficiency.
3. Bioorthogonal Conjugation A reporter tag (e.g., biotin-azide) is attached to the probe-labeled peptides via "click chemistry". researchgate.netN/A
4. Protein Digestion & Enrichment Proteins are digested (e.g., with trypsin), and biotin-tagged peptides are enriched using avidin (B1170675) affinity chromatography. researchgate.netThe spiked-in standard is co-enriched with the endogenous peptides.
5. LC-MS/MS Analysis The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.govresearchgate.netThe mass spectrometer detects both the endogenous peptide and the heavy-isotope labeled synthetic standard.
6. Data Analysis & Quantification The relative signal intensity between the endogenous peptide and the known amount of the spiked-in standard is used to accurately quantify the absolute abundance or reactivity of the target cysteine site. mdpi.comThe unique mass of the D-cysteine standard ensures it is clearly distinguishable from the native L-cysteine peptide, allowing for precise quantification.

Analytical and Spectroscopic Characterization of Boc S 4 Methoxybenzyl D Cysteine and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural verification of protected amino acids. It provides detailed information about the carbon-hydrogen framework, confirming the presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the S-protecting 4-methoxybenzyl (Mob) group, and the integrity of the D-cysteine backbone. mdpi.com

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of Boc-S-4-methoxybenzyl-D-cysteine displays a series of characteristic signals that correspond to each distinct proton environment within the molecule. The tert-butyloxycarbonyl (Boc) group is readily identified by a prominent singlet appearing in the upfield region, typically around δ 1.45 ppm, integrating to nine protons. elsevier.eselsevier.es

The protons of the D-cysteine backbone exhibit specific splitting patterns. The α-proton (α-CH) typically appears as a multiplet around δ 4.54 ppm. The β-methylene protons (β-CH₂) adjacent to the sulfur atom are diastereotopic and thus appear as two distinct multiplets or a doublet of doublets, usually in the range of δ 2.7-3.0 ppm. chemicalbook.comthieme-connect.com

The S-protecting group, 4-methoxybenzyl, has two sets of characteristic signals. The two aromatic protons on the phenyl ring adjacent to the ether group and the two protons adjacent to the methylene (B1212753) bridge appear as a pair of doublets, a classic AA'BB' system, around δ 7.28 and δ 6.88 ppm. elsevier.esthieme-connect.com A sharp singlet for the three methoxy (B1213986) (-OCH₃) protons is observed around δ 3.7-3.8 ppm, while the benzylic methylene protons (Ar-CH₂-S) give rise to a singlet or a pair of doublets around δ 3.7 ppm. elsevier.esthieme-connect.com

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.28 d 2H Ar-H (ortho to -CH₂)
~6.88 d 2H Ar-H (ortho to -OCH₃)
~4.54 m 1H α-CH
~3.78 s 3H -OCH
~3.70 s 2H Ar-CH ₂-S
~2.90 m 2H β-CH
~1.45 s 9H -C(CH ₃)₃

Note: Spectral data are compiled from analogous compounds and may vary slightly based on solvent and instrument. elsevier.eschemicalbook.comthieme-connect.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Key signals include those for the carbonyl carbons of the Boc group (δ ~155 ppm) and the carboxylic acid (δ ~174 ppm). The quaternary carbon of the Boc group is observed around δ 79-80 ppm, with the three equivalent methyl carbons appearing near δ 28 ppm. elsevier.eselsevier.es

For the cysteine moiety, the α-carbon (α-C) signal is typically found around δ 53 ppm, and the β-carbon (β-C) signal appears further upfield, around δ 32-36 ppm. elsevier.esthieme-connect.com The carbons of the 4-methoxybenzyl group are also clearly distinguishable. The methoxy carbon (-OCH₃) resonates at approximately δ 55 ppm. The aromatic carbons show a characteristic pattern for a 1,4-disubstituted ring, with the ipso-carbon attached to the methylene group around δ 130 ppm and the carbon attached to the methoxy group around δ 159 ppm. elsevier.esthieme-connect.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~174 C =O (Carboxylic Acid)
~159 Ar-C (ipso, attached to -OCH₃)
~155 C =O (Boc group)
~130 Ar-C (aromatic)
~129 Ar-C (ipso, attached to -CH₂)
~114 Ar-C (aromatic)
~80 -C (CH₃)₃ (Boc quaternary)
~55 -OC H₃
~53 α-C
~36 Ar-C H₂-S
~34 β-C
~28 -C(C H₃)₃ (Boc methyls)

Note: Spectral data are compiled from analogous compounds and may vary slightly based on solvent and instrument. elsevier.esthieme-connect.com

Two-Dimensional NMR Techniques for Complex Structures

For complex synthetic intermediates or in cases of signal overlap in one-dimensional spectra, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals identified in the ¹H and ¹³C spectra. mdpi.com HMBC, on the other hand, reveals correlations between protons and carbons over two to three bonds, which is invaluable for confirming the connectivity between the cysteine backbone, the Boc group, and the S-4-methoxybenzyl protecting group.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity by detecting potential impurities. nebiolab.comcreative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing protected amino acids. creative-proteomics.com In positive ion mode, the compound is typically observed as its protonated molecular ion [M+H]⁺. Other common adducts that may be detected include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. The detection of these ions allows for the direct confirmation of the compound's molecular weight. ESI-MS is also sensitive enough to detect side products or unreacted starting materials from the synthesis, serving as a rapid purity check. rsc.org

Table 3: Expected ESI-MS Adducts for this compound (C₁₆H₂₃NO₅S, Mol. Wt.: 341.42)

Ion Formula Calculated m/z
[M+H]⁺ C₁₆H₂₄NO₅S⁺ 342.14
[M+Na]⁺ C₁₆H₂₃NNaO₅S⁺ 364.12

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, often to within a few parts per million (ppm) of the theoretical value. This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, providing definitive proof of its identity. thieme-connect.comrsc.org For this compound (C₁₆H₂₃NO₅S), an HRMS (ESI) analysis would be expected to find the [M+H]⁺ ion at an m/z value extremely close to the calculated exact mass of 342.1370. This level of precision is crucial for distinguishing the target compound from other molecules that may have the same nominal mass but a different elemental formula.

Table 4: Compound Names Mentioned

Compound Name
This compound
4-methoxybenzyl chloride
S-p-methoxybenzyl cysteine methylester hydrochloride
Boc-glycine
N,O-dimethylhydroxylamine
[(methoxymethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
2-[{2-(N4-Cbz-cytosin-1-yl)-acetyl}Boc-aminoethylamino]-3-(4-methoxybenzylsulfanyl)-propionic acid methyl ester
2-[{2-(Thymin-1-yl)-acetyl}boc-aminoethylamino]-3-(4-methoxybenzylsulfanyl)-propionic acid
Boc-S-Benzyl-L-cysteine
N-Boc Cysteine Hexyl Ester
Thioanisole
Dimethyl sulfide

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are fundamental in the analysis of this compound, offering high-resolution separation for both purity assessment and purification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and related derivatives. Purity levels are often reported to be ≥96.0% or ≥98% as determined by HPLC. chemimpex.comsigmaaldrich.comjk-sci.com The technique is also used to monitor the progress of reactions during synthesis. bachem.com While specific column and mobile phase conditions can vary, reversed-phase HPLC is commonly employed for amino acid derivatives.

Table 1: Representative HPLC Purity Data for Boc-Cysteine Derivatives

CompoundPurity (as reported)Reference
This compound≥ 98% chemimpex.com
Boc-S-4-methoxybenzyl-L-cysteine≥ 98% jk-sci.comchemimpex.com
Boc-S-(4-methylbenzyl)-L-cysteine≥ 96.0% sigmaaldrich.com

This table presents purity data as reported by various suppliers and in research literature. Specific analytical conditions may vary.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of synthetic reactions leading to this compound and for preliminary purity checks. jk-sci.comchemimpex.com TLC is performed on plates coated with a stationary phase, such as silica (B1680970) gel. redalyc.org The separation of components is achieved by developing the plate with a suitable mobile phase. Visualization of the separated spots can be achieved under UV light or by using a developing agent like an iodine chamber. redalyc.orgd-nb.info The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

In the synthesis of related compounds, TLC has been used to follow the completion of reactions. For instance, in the synthesis of a dehydroalanine (B155165) (Dha) derivative from Boc-L-cysteine, the reaction was monitored by TLC until the starting materials were fully consumed. rsc.org

Table 2: Application of TLC in the Analysis of Related Cysteine Derivatives

Analytical GoalTLC ApplicationVisualization MethodReference
Purity AssessmentPreliminary purity check of Boc-S-4-methoxybenzyl-L-cysteineUV light or iodine chamber jk-sci.comchemimpex.comredalyc.org
Reaction MonitoringTracking consumption of starting materialsNot specified rsc.org
Quantitative DeterminationSimultaneous analysis of L-proline and L-lysine derivativesIodine-azide reaction d-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For instance, the IR spectrum of a related Boc-protected compound showed a characteristic peak at 3333 cm⁻¹ corresponding to the N-H stretching of the carbamate (B1207046) group. redalyc.org The presence of the tert-butyloxycarbonyl (Boc) group is further confirmed by characteristic peaks for the carbonyl group.

Table 3: Characteristic IR Absorption Frequencies for Boc-Amino Acid Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Compound ContextReference
N-H Stretch (Carbamate)~3333[(Methoxymethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester redalyc.org
C=O Stretch (Boc)Not specifiedBoc-protected derivatives redalyc.org
C-H Stretch (Aromatic)Not specifiedGeneral aromatic compounds
C-O-C Stretch (Ether)Not specifiedMethoxybenzyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The 4-methoxybenzyl group in this compound acts as a chromophore. The UV-Vis spectrum provides information about the maximum absorption wavelength (λmax), which is characteristic of the electronic transitions within the aromatic ring. For example, a related cysteine derivative with a p-methoxybenzyl group showed a UV absorption maximum (λmax) at 278 nm when measured in methanol. redalyc.org

Table 4: UV-Vis Absorption Data for Related Aromatic Amino Acid Derivatives

Compoundλmax (nm)SolventReference
2-(Bocamino-ethylamino)-3-(4-methoxybenzylsulfanyl)-propionic acid methyl ester278Methanol redalyc.org
2-[{2-(N4-Cbz-cytosin-1-yl)-acetyl}Boc-aminoethylamino]-3-(4-methoxybenzyl sulfanyl)-propionic acid methyl ester302Methanol redalyc.org
2-[{2-(Thymin-1-yl)-acetyl}boc-aminoethylamino]-3-(4-methoxybenzylsulfanyl)-propionic acid269Methanol redalyc.org

The λmax values are influenced by the specific structure of the molecule and the solvent used for analysis.

Future Directions and Emerging Research Avenues

Integration of Boc-S-4-methoxybenzyl-D-cysteine in Novel Biomaterial Development

The application of amino acid derivatives is expanding beyond traditional biochemistry into materials science. Cysteine derivatives, in particular, are being explored for the development of advanced functional materials. A recent study, for instance, designed a novel passivator, Boc-S-4-methoxy-benzyl-L-cysteine (BMBC), to enhance the efficiency and stability of inorganic perovskite solar cells. researchgate.net The various functional groups of the molecule, including the amine, sulfur, and carbonyl, were able to suppress halide vacancies and coordinate with undercoordinated lead ions. researchgate.net

While this study used the L-enantiomer, the principles can be extended to the D-enantiomer. The integration of this compound could offer unique stereochemical advantages in the architecture of biomaterials. The hydrophobic tert-butyl group can provide a protective layer against moisture, a critical factor in the stability of materials like perovskite solar cells. researchgate.net Future research could focus on how the D-configuration influences the self-assembly and surface-passivating properties of such molecules, potentially leading to even more robust and efficient biomaterials for applications in energy, electronics, and medical devices.

Exploration of D-Amino Acid Containing Peptides in New Therapeutic Modalities

One of the most significant challenges for peptide-based drugs is their rapid degradation by proteases in the body. nih.govresearchgate.net The incorporation of D-amino acids is a well-established strategy to overcome this limitation. nih.govjpt.com Peptides containing D-amino acids, such as those that could be synthesized using this compound, are resistant to proteolysis, which can significantly increase their in-vivo half-life and therapeutic efficacy. nih.govresearchgate.net

The use of D-amino acids is a key strategy in developing the next generation of broad-spectrum therapeutic agents, including host defense peptides (HDPs) that are effective against a wide array of pathogens and tumors. mdpi.com Research has shown that incorporating D-amino acids can enhance the activity and stability of these peptides. mdpi.com Furthermore, introducing a single D-amino acid into a therapeutic peptide has been shown to reduce its immunogenicity by disrupting how it is presented to T-cells, a major hurdle in clinical development. anr.fr The strategic placement of a D-cysteine derivative could therefore not only improve stability but also create safer and more effective peptide-based drugs for conditions ranging from infectious diseases to cancer and chronic pain. researchgate.netanr.fr

Advancements in Site-Specific Bioconjugation Techniques Utilizing Cysteine Derivatives

Site-specific modification of proteins, or bioconjugation, is a powerful tool for creating sophisticated biological products, from antibody-drug conjugates (ADCs) to diagnostic imaging agents. nih.govresearchgate.net The thiol group of cysteine is a prime target for such modifications due to its strong nucleophilicity and relatively low abundance in proteins. nih.govnih.gov this compound, after deprotection, provides a reactive thiol group that can be used in various bioconjugation reactions.

Recent advances have focused on developing faster and more selective cysteine conjugation chemistries. nih.gov Strategies targeting N-terminal cysteines are particularly valuable as they allow for highly specific labeling with minimal protein engineering. researchgate.netresearchgate.net Techniques like native chemical ligation, which involves the reaction of a peptide with an N-terminal cysteine and another peptide with a C-terminal thioester, allow for the synthesis of large proteins that would be difficult to produce otherwise. nih.gov The development of new reagents and methods that can efficiently and cleanly target the cysteine side chain under physiological conditions is expanding the toolbox for protein engineering, enabling the construction of complex and highly functional biomolecules. nih.govresearchgate.net

Computational Chemistry and Modeling for Predicting Reactivity and Conformation

As more complex molecules are designed, computational chemistry and molecular modeling are becoming indispensable tools for predicting their behavior. mdpi.comnih.gov For a compound like this compound, computational methods can provide deep insights into its chemical properties. Theoretical calculations can be used to predict spectroscopic characteristics, such as NMR chemical shifts, which can then be correlated with experimental data to confirm the structure and purity of synthesized derivatives. nih.gov

Molecular docking simulations are another powerful application, used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. nih.govacs.org For instance, docking studies have been used to predict the binding affinity of cysteine-based derivatives to targets like topoisomerase II and cyclooxygenase 2 (COX-2), suggesting their potential as anticancer or anti-inflammatory agents. nih.gov Such in-silico screening can save significant time and resources by identifying the most promising candidates for synthesis and further biological testing. These models can also help to understand the structural constraints imposed by introducing a D-amino acid into a peptide, guiding the design of molecules with retained or enhanced biological function. anr.fr

Interdisciplinary Research Combining Synthetic Chemistry with Biological Systems

The future of biomedical research lies in the synergy between different scientific disciplines. The synthesis of specialized chemical tools, such as this compound, is fundamental to this progress. This compound serves as a bridge between pure synthetic chemistry and its application in complex biological systems. nih.govresearchgate.net

This interdisciplinary approach is evident in the development of enzyme-instructed self-assembly (EISA), where synthetic D-amino acid-containing peptides are designed to respond to specific enzymes for targeted therapies. researchgate.net It is also seen in the creation of novel antibody-drug conjugates, which combines the targeting specificity of antibodies with the cytotoxic potential of small-molecule drugs through precise chemical linkages. nih.gov The ability to synthesize and incorporate custom-designed amino acids allows biologists and pharmacologists to ask new questions and develop innovative solutions. This collaborative effort, where chemists create the molecular building blocks and biologists test their function in living systems, is essential for translating fundamental chemical knowledge into tangible advances in medicine and biotechnology. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Boc-S-4-methoxybenzyl-D-cysteine, and how can reaction conditions be systematically optimized?

To optimize synthesis, researchers should evaluate solvent polarity, temperature, and catalyst efficiency. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in cysteine derivatives, while temperature gradients (e.g., 0–25°C) can minimize side reactions. Parallel small-scale reactions with varying equivalents of Boc and 4-methoxybenzyl protecting groups can identify stoichiometric balance. Characterization via TLC and LC-MS should monitor intermediate purity .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

High-field 1^1H/13^{13}C NMR (500 MHz or higher) is essential for resolving stereochemical integrity and verifying protecting group incorporation. HPLC with chiral columns can assess enantiomeric purity (>98% preferred). Elemental analysis and HRMS validate molecular composition. For purity, use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns) for this compound derivatives?

Contradictions often arise from conformational flexibility or impurities. Perform 2D NMR (e.g., NOESY, HSQC) to distinguish stereoisomers or rotamers. Cross-validate with computational methods (DFT or molecular dynamics) to model preferred conformations. If impurities are suspected, employ preparative HPLC or recrystallization in mixed solvents (e.g., hexane/ethyl acetate) followed by reanalysis .

Q. What methodological approaches are recommended for studying the stability of this compound under varying pH and oxidative conditions?

Design controlled stability studies using buffered solutions (pH 2–10) and track degradation via LC-MS at timed intervals (0–72 hours). For oxidative stability, expose the compound to H2_2O2_2 (1–10 mM) or dissolved oxygen under UV light. Quantify degradation products using area-under-curve (AUC) analysis and derive rate constants. Include internal standards (e.g., deuterated analogs) to normalize instrument variability .

Q. How can researchers design experiments to evaluate the compound’s role in peptide ligation or post-translational modification studies?

Use native chemical ligation (NCL) protocols with C-terminal thioesters and monitor coupling efficiency via MALDI-TOF. For post-translational modifications, incubate the compound with target proteins (e.g., ubiquitin-like modifiers) under reducing conditions (TCEP, pH 7.4) and analyze conjugates via SDS-PAGE or Western blot with anti-Boc antibodies. Control for non-specific binding using scrambled peptide sequences .

Methodological and Analytical Considerations

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

Adopt the following:

  • Standardized reporting : Document exact molar ratios, solvent grades, and reaction times.
  • Batch testing : Use a reference sample (e.g., from a central repository) to calibrate NMR and HPLC across labs.
  • Inter-lab validation : Share raw spectral data (e.g., via open-access platforms) for cross-comparison of coupling constants or retention factors .

Q. How should researchers address discrepancies in bioactivity data when using this compound in enzyme inhibition assays?

Re-evaluate assay conditions:

  • Confirm enzyme activity with a positive control (e.g., E-64 for cysteine proteases).
  • Test compound solubility (e.g., DLS for aggregation) and pre-incubate with reducing agents (e.g., DTT) to rule out disulfide formation.
  • Perform dose-response curves (IC50_{50}) in triplicate and apply statistical models (e.g., Hill equation) to quantify potency .

Data Validation and Ethical Considerations

Q. What steps are critical for ensuring data integrity in studies involving this compound?

  • Blinded analysis : Assign independent researchers to process raw spectral or bioassay data.
  • Repository deposition : Upload synthetic protocols to platforms like SynArchive and spectral data to NMRShiftDB.
  • Peer validation : Include replication studies in supplementary materials, detailing any deviations from initial methods .

Q. How can researchers ethically address conflicting interpretations of the compound’s mechanism in published literature?

Conduct a systematic review (PRISMA guidelines) to categorize evidence by methodology (e.g., in vitro vs. in vivo). Use meta-analysis to quantify effect sizes and identify outliers. Acknowledge limitations in public datasets and propose collaborative re-testing through platforms like COSYS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.